molecular formula C11H11F3N2O2 B13683278 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid

Cat. No.: B13683278
M. Wt: 260.21 g/mol
InChI Key: KDZZZODNYVBGJH-UHFFFAOYSA-N
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Description

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.2124 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, an azetidine ring, and an acetic acid moiety. It is primarily used in laboratory research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group is synthesized using a halogenation reaction, followed by nucleophilic substitution.

    Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a halogenated precursor.

    Acetic Acid Addition: The final step involves the addition of an acetic acid group to the azetidine ring through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyridine and azetidine rings can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2-(Trifluoromethyl)pyridin-4-yl)azetidin-3-yl)acetic acid is unique due to its combination of a trifluoromethyl group, pyridine ring, azetidine ring, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H11F3N2O2

Molecular Weight

260.21 g/mol

IUPAC Name

2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-4-8(1-2-15-9)16-5-7(6-16)3-10(17)18/h1-2,4,7H,3,5-6H2,(H,17,18)

InChI Key

KDZZZODNYVBGJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC(=NC=C2)C(F)(F)F)CC(=O)O

Origin of Product

United States

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